1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
Description
The compound 1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)- (CAS: 22144-76-9), commonly known as Cytochalasin C, is a fungal-derived macrocyclic alkaloid. Its molecular formula is C₃₀H₃₇NO₆ (MW: 507.63 g/mol), featuring a cycloundecane ring fused to an isoindole-1,3-dione core. Key structural elements include:
- 15-(Acetyloxy) and 6,12-dihydroxy groups.
- 4,10,12-Trimethyl and 5-methylene substituents.
- A phenylmethyl side chain at position 2.
- Stereochemical complexity with defined configurations (3S, 3aR, etc.) .
Cytochalasin C is a potent actin polymerization inhibitor, disrupting cytoskeletal dynamics by binding actin filaments. It is widely used in cell biology to study processes like cytokinesis, phagocytosis, and intracellular trafficking .
Properties
IUPAC Name |
[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9-,15-14-/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRWUKZFQQKKV-IRESTULGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C\[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Cytochalasin D | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM ACETONE-PETROLEUM ETHER | |
CAS No. |
22144-77-0 | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTOCHALASIN D | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |
| Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |
| Record name | CYTOCHALASIN D | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Strategic Ring-Closure via Diels-Alder Cyclization
The total synthesis of cytochalasin D hinges on the intramolecular Diels-Alder reaction to construct its 11-membered macrocyclic ring while establishing stereochemistry at C(4), C(5), C(8), and C(9). The precursor 21 is synthesized from aldehyde 13 through condensation with dienyl phosphonate 14 , yielding triene 15 . Subsequent conversion to acyl imidazole 17 enables acylation of pyrrolidinone 18 , forming the unstable pyrrolinone 21 after phenylselenation and oxidative elimination. Cyclization under high-dilution conditions in toluene produces macrocyclic triene 22 in 25–30% yield, establishing the core scaffold.
Selective Functionalization of Macrocyclic Triene
Functionalization of triene 22 involves selective epoxidation at the 17,18-double bond and hydroxylation at the 6,7-double bond using osmium tetroxide. The 6,7-diol 26 undergoes protection and dehydration to form exocyclic alkene 30 , which is further hydroxylated to diol 31 . Subsequent protection, phenylselenation, and oxidative elimination yield enone 36 , reduced under Luche conditions to alcohol 37 . Acetylation and protecting group exchanges produce acetate 41 , with selective deprotection and oxidation yielding ketone 43 . Final deprotection completes the synthesis of cytochalasin D.
Biosynthetic Production via Endophytic Fungal Fermentation
Fungal Cultivation and Metabolite Extraction
Cytochalasin D is biosynthesized by the endophytic fungus Xylaria sp. DAP KRI-5 isolated from Arenga papuana. Fermentation in potato dextrose broth (PDB) at 25°C for 14 days yields mycelial biomass, which is extracted thrice with ethyl acetate. The crude extract is concentrated and subjected to chromatographic purification.
Chromatographic Isolation and Purification
Initial fractionation on Sephadex LH-20 with methanol elution isolates dominant fractions, further purified via silica gel chromatography using gradient elution (n-hexane:EtOAc 3:1 to 1:3; CHCl₃:MeOH 5:1 to 1:7). Subfraction F2.3 (113.0 mg) is refined to pure cytochalasin D, confirmed by ¹H-NMR and ¹³C-NMR data matching literature values.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation of Structure
¹H-NMR (500 MHz, CDCl₃) and ¹³C-NMR data for cytochalasin D align with published benchmarks (Table 1). Key signals include:
-
C-3: δ 3.23 ppm (m, 1H)
-
C-5: δ 2.83 ppm (m, 1H)
-
C-7: δ 3.81 ppm (d, J = 10.4 Hz)
Table 1. Comparative ¹H-NMR Data for Cytochalasin D
| Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| 3 | 3.23 | m |
| 5 | 2.83 | m |
| 7 | 3.81 | d (J=10.4) |
| OAc | 2.06 | s |
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular formula C₃₀H₃₇NO₆ (observed m/z 531.2621 [M+H]⁺; calc. 531.2624).
Comparative Analysis of Preparation Methods
Yield and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Cytochalasin D undergoes various chemical reactions, including:
Oxidation: Cytochalasin D can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the macrocyclic ring.
Substitution: Substitution reactions can introduce different substituents on the isoindolone core or the macrocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cytochalasin D, which can have different biological activities and properties .
Scientific Research Applications
The compound "1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-" is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and organic synthesis while providing comprehensive data and insights from diverse sources.
Anticancer Activity
Research indicates that derivatives of cycloundec[d]isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the isoindole structure can enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Key Findings:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Study: A study demonstrated that a related isoindole compound showed a 70% reduction in tumor size in xenograft models when administered at specific dosages.
Neuroprotective Effects
The neuroprotective potential of cycloundec[d]isoindole derivatives has been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's.
Key Findings:
- Mechanism of Action: These compounds may inhibit oxidative stress and reduce neuroinflammation.
- Case Study: In vitro studies revealed that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide.
Polymer Synthesis
The unique structural properties of 1H-Cycloundec[d]isoindole derivatives allow for their use as monomers in polymer synthesis. Their ability to undergo polymerization can lead to the development of new materials with desirable mechanical and thermal properties.
Key Findings:
- Polymer Characteristics: Polymers synthesized from these compounds exhibit high thermal stability and mechanical strength.
- Case Study: A recent study reported the successful synthesis of a polymer with enhanced electrical conductivity using a cycloundec[d]isoindole derivative as a building block.
Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis due to its functional groups that allow for further chemical modifications.
Key Findings:
- Synthetic Utility: The acetyloxy and hydroxy groups provide sites for nucleophilic substitution reactions.
- Case Study: Researchers successfully synthesized a series of biologically active compounds by utilizing this isoindole derivative as a precursor.
Summary of Research Findings
| Application Area | Key Findings | Case Study Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits tumor growth | |
| Neuroprotective Effects | Reduces oxidative stress; protects neuronal cells | |
| Polymer Synthesis | High thermal stability; enhanced mechanical properties | |
| Organic Synthesis | Useful building block for complex molecules |
Mechanism of Action
Cytochalasin D exerts its effects by binding to the barbed ends of actin filaments, preventing the addition of new actin monomers. This inhibition of actin polymerization disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, cytochalasin D activates p53-dependent pathways, causing cell cycle arrest at the G1-S transition .
Comparison with Similar Compounds
Cytochalasin D
- Molecular Formula: C₃₀H₃₇NO₆ (same as Cytochalasin C).
- Key Differences: Cytochalasin D (CAS: 22144-76-9) shares the core structure but differs in hydroxylation and acetylation patterns.
Cytochalasin B
Asphalasin D
1H-Cyclotridec[d]isoindole-1,14,17-trione (CAS: 55945-73-8)
Isoindole-1,3-dione Derivatives
- Examples: Compounds 10a–c and 11a () feature isoindole-1,3-dione cores with aryl and heterocyclic substituents. 11a: Incorporates a benzimidazole moiety, improving antioxidant properties (EC₅₀ ~20 µM in DPPH assays) .
Hexahydroisoindole-1,3-dione Epoxides
Solubility and Stability
- Cytochalasin C is soluble in DMSO, ethanol, and methanol, critical for cell-based assays .
- Synthetic derivatives (e.g., 10c ) with nitrile groups (-C≡N) exhibit reduced solubility but enhanced thermal stability (m.p. 232–234°C) .
Biological Activity
1H-Cycloundec[d]isoindole-1,11(2H)-dione derivatives have garnered significant interest in pharmacological research due to their diverse biological activities. This compound is characterized by a complex structure that includes multiple functional groups conducive to various interactions with biological targets. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₉H₂₀N₂O₃
- Molecular Weight : 316.38 g/mol
- Key Functional Groups : Acetyloxy group, multiple hydroxy groups, and a phenylmethyl moiety.
This structural complexity allows for interactions with several biological targets.
Antioxidant Activity
Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are crucial in mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of isoindole derivatives. For example:
- Compounds derived from isoindoline-1,3-dione were shown to inhibit cyclooxygenase (COX) enzymes effectively. In particular:
Neuroprotective Properties
The neuroprotective effects of these compounds have been investigated through their inhibitory action on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s. In silico studies revealed promising IC50 values for these compounds against AChE and BuChE .
Study 1: Inhibition of COX Enzymes
A study evaluated nine new derivatives for their COX inhibitory activity. The results showed that three compounds exhibited superior inhibition of COX-2 compared to meloxicam. The selectivity towards COX-2 over COX-1 was particularly noted for compounds with specific structural modifications .
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | COX-2/COX-1 Ratio |
|---|---|---|---|
| A | 90.28 | 45.00 | 2.00 |
| B | 70.15 | 30.00 | 2.34 |
| C | 100.00 | 25.00 | 4.00 |
Study 2: Neuroprotective Activity
Another research focused on the neuroprotective effects of isoindoline derivatives against AChE and BuChE. The best-performing derivative showed an IC50 value of 1.12 µM against AChE and demonstrated potential as a lead compound for Alzheimer’s treatment .
Q & A
Q. What safety protocols are critical when handling this compound’s acetyloxy and methylene groups?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
